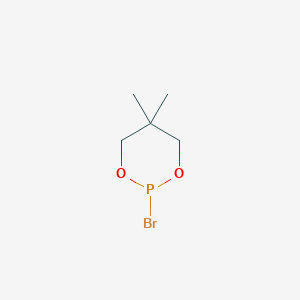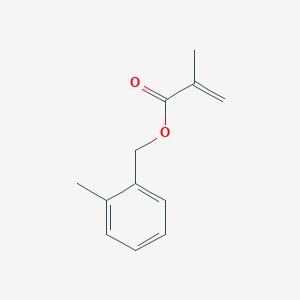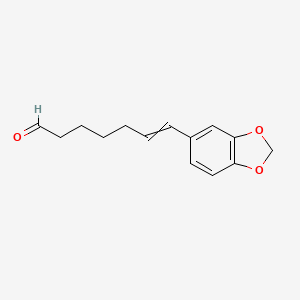![molecular formula C14H9ClN2O3 B14344191 Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- CAS No. 104233-72-9](/img/structure/B14344191.png)
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro-: is a heterocyclic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- typically begins with 2-aminophenol and 4-chlorobenzyl chloride.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like acetone or ethanol to ensure complete conversion and high yield.
Industrial Production Methods:
- Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group in Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- can undergo reduction to form the corresponding amine.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 2-[(4-chlorophenyl)methyl]-5-amino-benzoxazole.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
- The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine:
- Research has shown that benzoxazole derivatives have anticancer properties, making this compound a candidate for cancer drug development.
Industry:
- It is used in the production of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
作用機序
Molecular Targets and Pathways:
- The compound interacts with various biological targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects.
類似化合物との比較
Benzoxazole: The parent compound without the nitro and chlorophenylmethyl groups.
2-Methylbenzoxazole: A simpler derivative with a methyl group at the 2-position.
5-Nitrobenzoxazole: A derivative with only the nitro group at the 5-position.
Uniqueness:
- Benzoxazole, 2-[(4-chlorophenyl)methyl]-5-nitro- is unique due to the combination of the nitro group and the chlorophenylmethyl substituent, which enhances its reactivity and potential applications in various fields.
特性
CAS番号 |
104233-72-9 |
|---|---|
分子式 |
C14H9ClN2O3 |
分子量 |
288.68 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methyl]-5-nitro-1,3-benzoxazole |
InChI |
InChI=1S/C14H9ClN2O3/c15-10-3-1-9(2-4-10)7-14-16-12-8-11(17(18)19)5-6-13(12)20-14/h1-6,8H,7H2 |
InChIキー |
RRPHMHSDQJKZOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






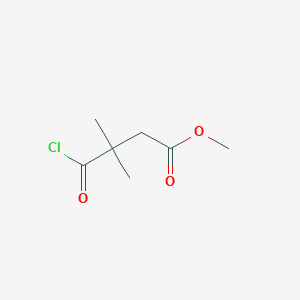
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
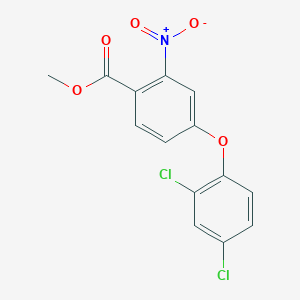
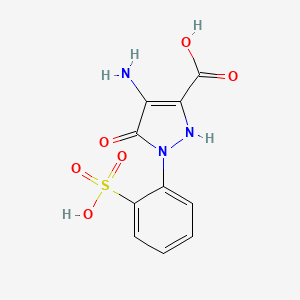
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
